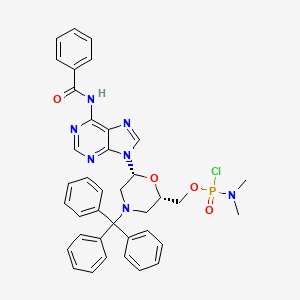
∆9(11)-Estradiol 17-Hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
∆9(11)-Estradiol 17-Hexanoate is a synthetic derivative of estradiol, a primary female sex hormone. This compound is modified to enhance its stability and bioavailability, making it useful in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ∆9(11)-Estradiol 17-Hexanoate typically involves the esterification of estradiol with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
∆9(11)-Estradiol 17-Hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone derivatives, while reduction may produce dihydroestradiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ∆9(11)-Estradiol 17-Hexanoate is used as a reference compound in analytical studies and as a starting material for the synthesis of other steroid derivatives.
Biology
In biological research, this compound is used to study estrogen receptor interactions and hormone signaling pathways. It serves as a tool to investigate the effects of estrogenic compounds on cellular processes.
Medicine
Medically, this compound is explored for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry
In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mecanismo De Acción
∆9(11)-Estradiol 17-Hexanoate exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, which is a natural estrogen.
Estradiol 17-Valerate: Another esterified form of estradiol with a valerate group.
Estradiol 17-Benzoate: An esterified form with a benzoate group.
Uniqueness
∆9(11)-Estradiol 17-Hexanoate is unique due to its specific ester group, which can influence its pharmacokinetics and pharmacodynamics. Compared to other esterified forms, it may offer different stability, solubility, and duration of action, making it suitable for specific applications.
Propiedades
Número CAS |
95960-05-7 |
|---|---|
Fórmula molecular |
C₂₅H₃₄O₃ |
Peso molecular |
382.54 |
Sinónimos |
Estra-1,3,5(10),9(11)-tetraene-3,17β-diol 17-Heptanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)
![3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone](/img/structure/B1145035.png)
